

Application Notes & Protocols: Quality Control of Dapagliflozin Impurity A

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Compound of Interest		
Compound Name:	Dapagliflozin impurity A	
Cat. No.:	B12369943	Get Quote

Introduction

Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product.[1] **Dapagliflozin Impurity A**, identified as (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a known related compound of Dapagliflozin.[3] This document provides detailed application notes and protocols for the quality control testing of **Dapagliflozin Impurity A**, targeting researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Analytical Techniques for Impurity Profiling

Several analytical methods are employed to detect and quantify impurities in Dapagliflozin, including:

- High-Performance Liquid Chromatography (HPLC): The most common technique for separating and quantifying Dapagliflozin and its impurities.[1]
- Ultra-Performance Liquid Chromatography (UPLC): A high-resolution separation technique that offers faster analysis times and improved sensitivity for impurity determination.[4]



Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS) to identify and confirm
the structure of impurities with high specificity.[1][5]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of Dapagliflozin Impurity A

This protocol outlines a stability-indicating RP-HPLC method for the quantification of **Dapagliflozin Impurity A** in the drug substance.

1. Instrumentation and Chromatographic Conditions:



Parameter	Condition
HPLC System	Quaternary Gradient HPLC system with a UV or PDA detector
Column	Hypersil BDS C18 (250 mm \times 4.6 mm, 5 $\mu m)$ or equivalent
Mobile Phase A	Buffer pH 6.5
Mobile Phase B	Acetonitrile:Water (90:10 v/v)
Gradient Program	Time (min)
0	_
8	_
12	
25	
35	
65	
66	
75	_
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	245 nm[6]
Injection Volume	10 μL
Diluent	Mobile Phase A:Mobile Phase B (50:50 v/v)

2. Preparation of Solutions:

Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin
Impurity A reference standard in the diluent to obtain a known concentration (e.g., 1.0
μg/mL).



- Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to obtain a specific concentration (e.g., 1000 μg/mL).
- Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with a known amount of **Dapagliflozin Impurity A** standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution (at least five replicates) and ensure the system suitability parameters meet the acceptance criteria.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Peak Areas	≤ 2.0%

4. Analysis Procedure:

- Inject the blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and response of Impurity A.
- Inject the sample solution.
- Identify the peak corresponding to Impurity A in the sample chromatogram based on its retention time relative to the standard.
- Calculate the amount of Impurity A in the sample using the following formula:

% Impurity A = (Area of Impurity A in Sample / Area of Impurity A in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis of Dapagliflozin Impurity A



This protocol provides a UPLC method for a faster and more sensitive analysis of Dapagliflozin and its impurities.[4]

1. Instrumentation and Chromatographic Conditions:

Parameter	Condition	
UPLC System	Waters Acquity UPLC H-Class with PDA detector or equivalent	
Column	Zorbax phenyl column (50 x 3.0 mm, 1.8 μm)[4]	
Mobile Phase	Acetonitrile:Water (70:30, v/v)[4]	
Flow Rate	0.1 mL/min[4]	
Column Temperature	25 °C[4]	
Detection Wavelength	230 nm[4]	
Injection Volume	2 μL[4]	
Diluent	Acetonitrile	

2. Preparation of Solutions:

- Follow the same procedure as described in the HPLC protocol, using the UPLC diluent.
- 3. System Suitability and Analysis:
- Perform system suitability tests and sample analysis as outlined in the HPLC protocol, adapting for the shorter run times of the UPLC method.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of analytical methods for Dapagliflozin and its impurities.

Table 1: System Suitability Data



Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates
Dapagliflozin	~16.95[6]	1.1	8500
Impurity A	~2.72[6]	1.2	3500

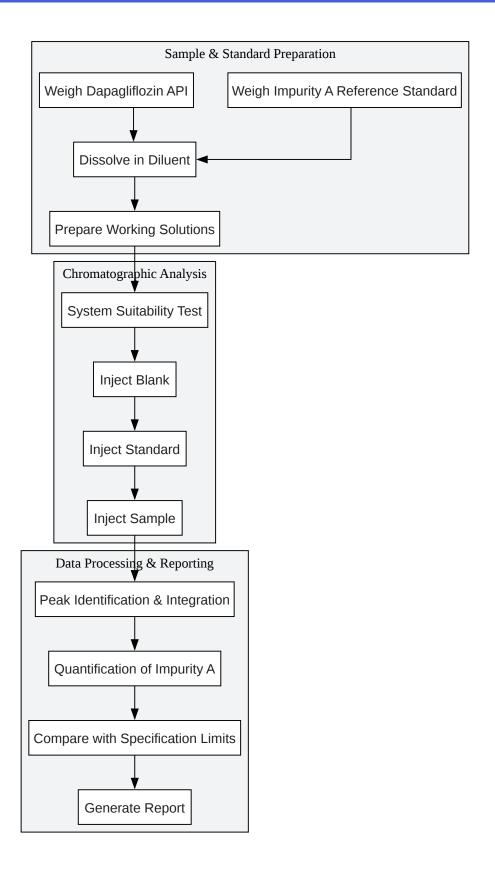
Table 2: Method Validation Parameters for Impurity A

Parameter	Result
Linearity Range (μg/mL)	0.1 - 1.5
Correlation Coefficient (r²)	> 0.999
LOD (μg/mL)	~0.03
LOQ (μg/mL)	~0.1
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quality control testing of **Dapagliflozin Impurity A**.





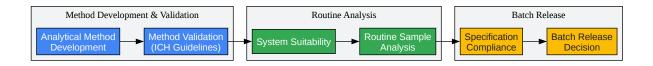
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Figure 1: General workflow for QC testing of **Dapagliflozin Impurity A**.



Logical Relationship in Quality Control

The diagram below shows the logical relationship between different stages of the quality control process for pharmaceutical impurities.



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Figure 2: Logical flow of the quality control process for impurities.

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